

comparing biological activity of 3-Amino-5methylpyrazole derivatives

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Compound of Interest		
Compound Name:	3-Amino-5-methylpyrazole	
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A Comparative Guide to the Biological Activity of **3-Amino-5-methylpyrazole** Derivatives

This guide provides a comparative overview of the biological activities of various **3-Amino-5-methylpyrazole** derivatives, drawing on experimental data from several key studies. The pyrazole scaffold is a significant motif in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to offer an objective comparison of the performance of these compounds.

Data Presentation

The biological activities of **3-Amino-5-methylpyrazole** and related pyrazole derivatives are summarized below. The data is categorized by the type of activity and presented in tabular format for ease of comparison.

Antimicrobial and Antifungal Activity

A number of pyrazole derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[4][5][6] The minimum inhibitory concentration (MIC) is a common measure of the potency of an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Bacterial and Fungal Strains



Compound	Organism	MIC (μg/mL)	Reference Compound	MIC (μg/mL)	Source
Derivative 6c	Cryptococcus neoformans	-	Miconazole	-	[4]
9 times more potent					
8 times more potent than Amphotericin B					
125 times more potent than Fluconazole					
Compound 3	Escherichia coli	0.25	Ciprofloxacin	-	[7]
Compound 4	Streptococcu s epidermidis	0.25	Ciprofloxacin	-	[7]
Compound 2	Aspergillus niger	1	Clotrimazole	-	[7]
Compound 3b	Staphylococc us aureus	1.25	-	-	[8]
Bis(imino)pyri dine Schiff base 2a	Staphylococc us aureus	3.125	Gentamycin	-	[9]
Bis(imino)pyri dine Schiff base 2d	Staphylococc us aureus	3.125	Gentamycin	-	[9]
Bis(imino)ben zene compound 3c	Pseudomona s aeruginosa	6.25	Gentamycin	-	[9]







Bis(imino)ben	Pseudomona				
zene compound 3e	s aeruginosa	6.25	Gentamycin	-	[9]

Note: Some data is presented as relative potency compared to a reference compound.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been investigated against a variety of human tumor cell lines.[10][11][12] The half-maximal inhibitory concentration (IC₅₀) is used to quantify the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vitro Anticancer Activity (IC50) of Pyrazole Derivatives



Compound	Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)	Source
Compound 5b	A549 (Lung)	5- to 35-fold more potent than ABT-751	ABT-751	-	[10]
Compound 5b	K562 (Leukemia)	5- to 35-fold more potent than ABT-751	ABT-751	-	[10]
Compound 5b (Tubulin Polymerizatio n)	-	7.30	-	-	[10]
Compound 22	Various	2.82 - 6.28	Etoposide	-	[12]
Compound 23	Various	2.82 - 6.28	Etoposide	-	[12]
Compound 22 (EGFR inhibition)	-	0.6124	Erlotinib	-	[12]
Compound 23 (EGFR inhibition)	-	0.5132	Erlotinib	-	[12]
Compound 53	HepG2 (Liver)	15.98	-	-	[12]
Compound 54	HepG2 (Liver)	13.85	-	-	[12]
Compound 35	HepG2 (Liver)	3.53	-	-	[12]
Compound 35	MCF7 (Breast)	6.71	-	-	[12]



Compound 35	Hela (Cervical)	5.16	-	-	[12]
Compound 36 (CDK2 inhibition)	-	0.199	-	-	[12]

Anti-inflammatory Activity

Certain aminopyrazole derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]

Table 3: Anti-inflammatory Activity of 5-Aminopyrazole Derivatives

Compoun d	Assay	IC50 (mM)	Referenc e Compoun d	IC₅o (mM)	Selectivit y Index (COX- 1/COX-2)	Source
5AP 35a	COX-2 Inhibition	0.55	Celecoxib	0.83	9.78	[2]
5AP 35b	COX-2 Inhibition	0.61	Celecoxib	0.83	8.57	[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium. A
suspension of the microorganism is prepared in a sterile saline solution and adjusted to a



specific turbidity, typically corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).

- Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
- Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well and the plates are incubated for a further
 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
 using a microplate reader.



• Calculation of IC₅₀: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Cyclooxygenase (COX) Inhibition Assay

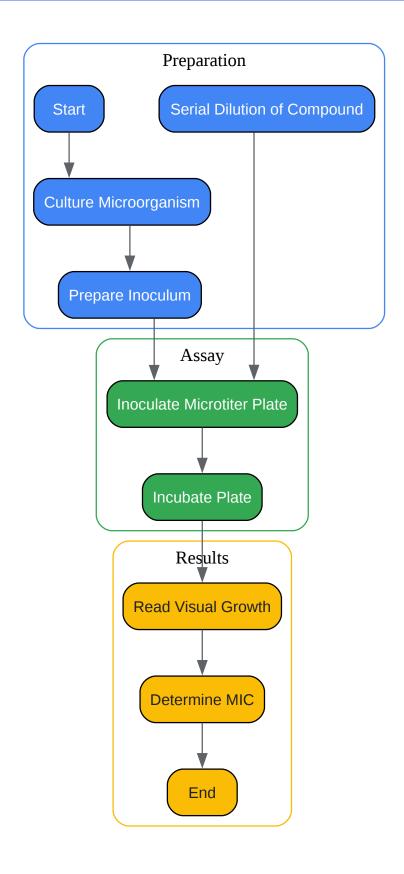
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

- Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
- Reaction Mixture: The reaction mixture contains a buffer, a heme cofactor, and the test compound at various concentrations.
- Enzyme Addition: The reaction is initiated by adding the COX enzyme.
- Substrate Addition: After a brief pre-incubation, the substrate (arachidonic acid) is added.
- Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
- Termination and Measurement: The reaction is terminated, and the amount of prostaglandin
 E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.
- Calculation of IC₅₀: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Visualizations

The following diagrams illustrate key experimental workflows and biological pathways relevant to the activity of **3-Amino-5-methylpyrazole** derivatives.

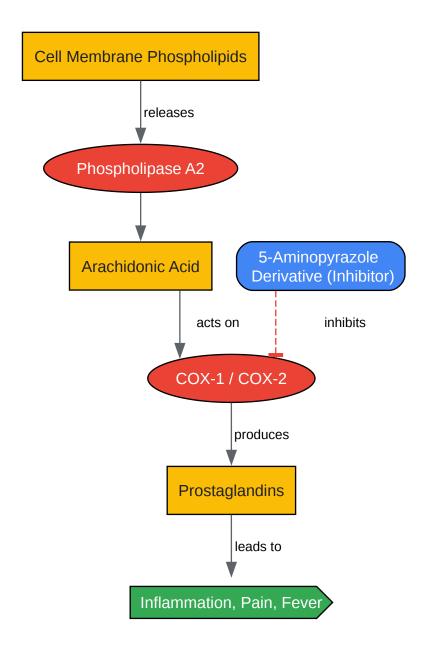




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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

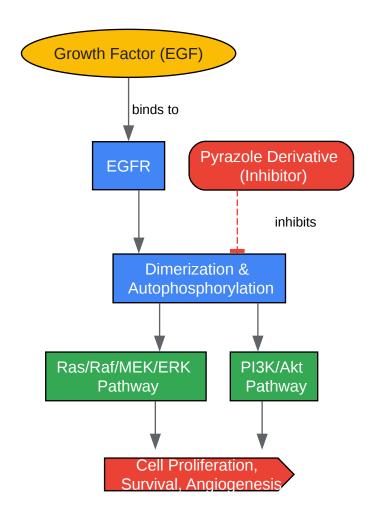




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Caption: Inhibition of the Cyclooxygenase (COX) pathway by 5-Aminopyrazole derivatives.





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Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.

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